molecular formula C10H7BrF2O2 B1524590 4-Bromo-4,4-difluoro-1-phenylbutane-1,3-dione CAS No. 1032273-54-3

4-Bromo-4,4-difluoro-1-phenylbutane-1,3-dione

Cat. No. B1524590
CAS RN: 1032273-54-3
M. Wt: 277.06 g/mol
InChI Key: GLCNHCGZVUHBQG-UHFFFAOYSA-N
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Description

“4-Bromo-4,4-difluoro-1-phenylbutane-1,3-dione” is a chemical compound with the molecular formula C10H7BrF2O2 . It is used for research purposes .

Scientific Research Applications

Alkylation Reactions

4-Bromo-4,4-difluoro-1-phenylbutane-1,3-dione and related β-diketones have been used in alkylation reactions. For instance, the copper(II) complexes of β-diketones like 2-methyl-1-phenylbutane-1,3-dione have been employed as substrates for C-alkylation with alkyl bromides, leading to the preparation of sterically congested β-diketones (Lloris, Marquet, & Moreno-Mañas, 1990).

Synthesis of Difluorodienes

Difluorodienes have been synthesized from the double dehydrobromination of compounds like 4-aryl-1,3-dibromo-1,1-difluorobutanes, which are structurally similar to this compound. These compounds have been found to react rapidly in Diels-Alder reactions, offering potential in various synthetic pathways (Elsheimer, Foti, & Bartberger, 1996).

Electrochemical Synthesis of Nanoparticles

An electrochemical method for synthesizing nanoparticles via a three-component reaction involving aromatic aldehydes, malononitrile, and trifluoro-β-diketones (structurally related to this compound) has been reported. This method is advantageous for its high product yields, atom economy, and environmental friendliness (Goodarzi & Mirza, 2020).

Tautomeric Studies and Intramolecular Hydrogen Bonding

Studies on β-diketones, including derivatives of this compound, have focused on their tautomeric equilibria and intramolecular hydrogen bonding. Such studies are essential for understanding the chemical properties and reactivity of these compounds (Mahmudov et al., 2011).

Optical Nonlinear Properties

Research into the optical nonlinear properties of azo-β-diketones, including compounds structurally similar to this compound, has been conducted. These compounds exhibit high nonlinear refractive indexes and optical limiter properties, which are valuable for applications in photonics and optoelectronics (Dhumad et al., 2021).

Protonation Studies and Intramolecular Hydrogen Bonds

NMR spectroscopic studies have been performed on β-diketones similar to this compound to understand their protonation behavior and intramolecular hydrogen bonds. These studies are crucial for developing applications in medicinal chemistry and material science (Clark, Emsley, & Hibbert, 1989).

properties

IUPAC Name

4-bromo-4,4-difluoro-1-phenylbutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF2O2/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCNHCGZVUHBQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696684
Record name 4-Bromo-4,4-difluoro-1-phenylbutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1032273-54-3
Record name 4-Bromo-4,4-difluoro-1-phenylbutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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